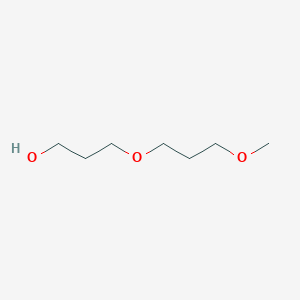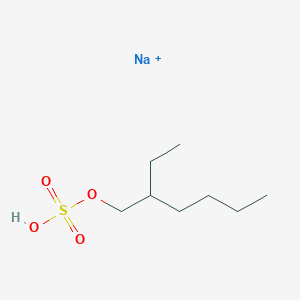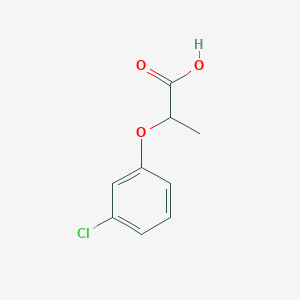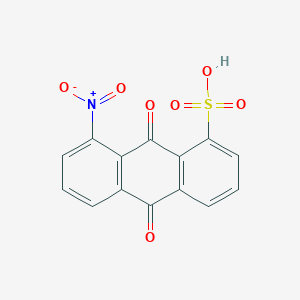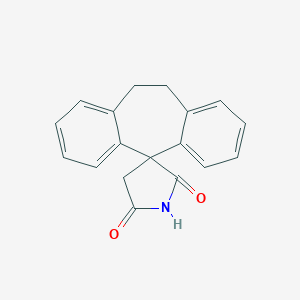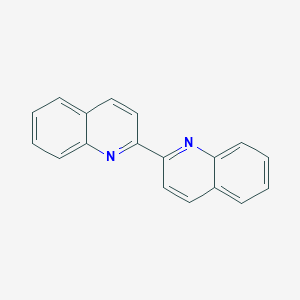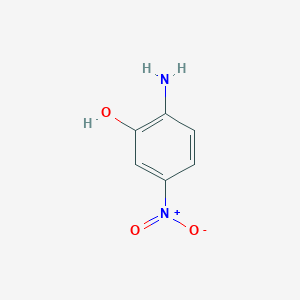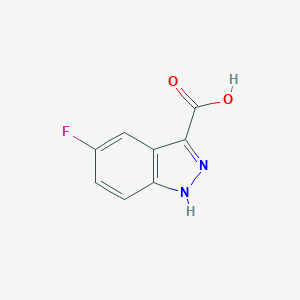
Acide 5-fluoro-1H-indazole-3-carboxylique
Vue d'ensemble
Description
5-Fluoro-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a carboxylic acid group at the third position and a fluorine atom at the fifth position on the benzene ring of the indazole moiety. This structure is a key feature in various chemical and pharmacological studies due to its potential biological activity and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through a regiospecific 1,3-dipolar cycloaddition reaction, which suggests that similar methodologies could potentially be applied to the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid derivatives . Additionally, the synthesis of a compound with a similar indazole structure, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was performed by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative, indicating that functionalization at the 5-fluoro position on the indazole ring is feasible .
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied. For instance, the crystal structure of a related indazole compound was determined, which could provide insights into the molecular geometry and potential intermolecular interactions of 5-fluoro-1H-indazole-3-carboxylic acid . Quantum mechanical studies and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product have been investigated, which could be relevant for understanding the electronic structure and reactivity of the indazole ring system .
Chemical Reactions Analysis
Indazole derivatives have been shown to undergo various chemical reactions. For example, the decarboxylative fluorination of heteroaromatic carboxylic acids, including indazolecarboxylic acids, has been reported, which could be pertinent to the chemical behavior of 5-fluoro-1H-indazole-3-carboxylic acid . Moreover, the reactivity of 1-arylindazole-3-carboxylic acids during decarboxylation has been studied, revealing that ring opening and heterocyclic ring fission can occur under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid can be inferred from studies on similar compounds. The presence of a fluorine atom is known to influence the acidity of the carboxylic acid group and the overall electron distribution within the molecule. The decarboxylation process of indazolium-3-carboxylate derivatives has been explored, which provides valuable information on the thermal stability and reactivity of the carboxylic acid group in the indazole ring system . Additionally, the synthesis and properties of other triazole carboxylic acids have been examined, which may offer comparative data on the behavior of carboxylic acid groups in heteroaromatic systems .
Applications De Recherche Scientifique
Chimie médicinale
Acide 5-fluoro-1H-indazole-3-carboxylique : est un intermédiaire clé dans la synthèse de divers dérivés d'indazole possédant des propriétés médicinales significatives . Ces dérivés présentent un large éventail d'activités biologiques, notamment des effets anti-inflammatoires, antimicrobiens, anti-VIH, anticancéreux, hypoglycémiques, antiprotozoaires et antihypertenseurs. L'atome de fluor sur le cycle indazole peut améliorer l'activité biologique en raison de son électronégativité et de sa petite taille, ce qui permet une meilleure interaction avec les cibles biologiques.
Agriculture
Dans le secteur agricole, les composés indazole, y compris ceux dérivés de l'this compound, sont étudiés pour leur potentiel en tant que régulateurs de croissance des plantes et pesticides . Le motif structural de l'indazole est connu pour interagir avec diverses voies biologiques dans les plantes, ce qui peut être exploité pour améliorer le rendement des cultures et la résistance aux ravageurs.
Science des matériaux
Le rôle du composé dans la science des matériaux est lié à son utilité en synthèse organique, où il peut être utilisé pour créer de nouveaux polymères et matériaux présentant des propriétés fluorescentes ou électrochimiques spécifiques . Ceci est particulièrement pertinent dans le développement de nouveaux types de capteurs et de dispositifs électroniques.
Science de l'environnement
Les dérivés d'indazole sont étudiés pour leurs applications environnementales, en particulier dans l'élimination ou la dégradation des polluants. La réactivité de l'this compound peut être utilisée pour synthétiser des composés qui réagissent avec diverses toxines environnementales, contribuant à leur dégradation .
Chimie analytique
Ce composé est utilisé dans le développement de méthodes analytiques pour la détection de diverses substances. Ses dérivés peuvent servir d'étalons ou de réactifs dans les techniques chromatographiques et spectroscopiques, améliorant la précision et la sensibilité des procédures analytiques .
Biochimie
En recherche biochimique, l'this compound est précieux pour l'étude de l'inhibition enzymatique et des interactions récepteur-ligand. Il peut être utilisé pour synthétiser des inhibiteurs ou des sondes qui aident à comprendre la fonction des molécules biologiques .
Pharmacologie
Les applications pharmacologiques de l'this compound sont vastes, ses dérivés étant des candidats potentiels pour le développement de médicaments. Ils sont étudiés pour leur potentiel thérapeutique dans diverses maladies, y compris le cancer, où ils peuvent agir comme des inhibiteurs de kinases ou des inducteurs de l'apoptose .
Génie chimique
En génie chimique, ce composé est important pour l'optimisation des procédés de synthèse de produits pharmaceutiques et agrochimiques. Ses dérivés peuvent être utilisés pour améliorer les conditions de réaction, augmenter les rendements et réduire les sous-produits dans les réactions chimiques à l'échelle industrielle .
Mécanisme D'action
Target of Action
Indazole derivatives, which include 5-fluoro-1h-indazole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These targets are often involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that 5-fluoro-1H-indazole-3-carboxylic acid may interact with its targets to disrupt normal cell cycle progression, thereby exerting its biological effects.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and cancer progression, suggesting that 5-fluoro-1H-indazole-3-carboxylic acid may exert its effects through similar mechanisms.
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption, which could potentially enhance its bioavailability .
Result of Action
Based on the known activities of indazole derivatives, it is likely that this compound exerts anti-proliferative effects, potentially through the disruption of normal cell cycle progression .
Action Environment
It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . These precautions suggest that the compound’s action and stability may be influenced by environmental conditions such as humidity, temperature, and exposure to light.
Safety and Hazards
Orientations Futures
The synthesis of indazoles, including “5-fluoro-1H-indazole-3-carboxylic acid”, continues to be a subject of research, with recent strategies focusing on transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles . These developments suggest that the field of indazole synthesis will continue to evolve, offering new possibilities for the creation of novel compounds with potential medicinal applications .
Analyse Biochimique
Biochemical Properties
It is known that indazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some indazole derivatives have been shown to inhibit cell growth
Molecular Mechanism
It is known that indazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in dry conditions at 2-8°C
Metabolic Pathways
It is known that the predominant metabolic pathway for some indazole derivatives involves ester hydrolysis
Propriétés
IUPAC Name |
5-fluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIMKNXBUKQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566735 | |
| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1077-96-9 | |
| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

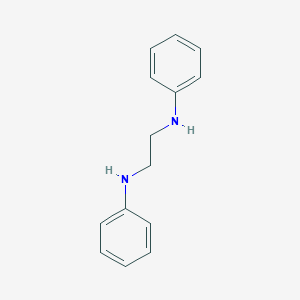
![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)
